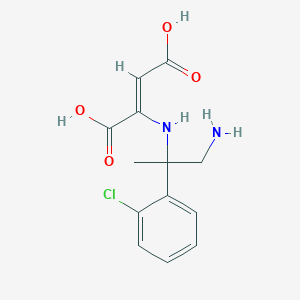2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
CAS No.: 1426298-15-8
Cat. No.: VC3032884
Molecular Formula: C13H15ClN2O4
Molecular Weight: 298.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1426298-15-8 |
|---|---|
| Molecular Formula | C13H15ClN2O4 |
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | (Z)-2-[[1-amino-2-(2-chlorophenyl)propan-2-yl]amino]but-2-enedioic acid |
| Standard InChI | InChI=1S/C13H15ClN2O4/c1-13(7-15,8-4-2-3-5-9(8)14)16-10(12(19)20)6-11(17)18/h2-6,16H,7,15H2,1H3,(H,17,18)(H,19,20)/b10-6- |
| Standard InChI Key | YXAQPYJAJQUNSA-POHAHGRESA-N |
| Isomeric SMILES | CC(CN)(C1=CC=CC=C1Cl)N/C(=C\C(=O)O)/C(=O)O |
| SMILES | CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 1426298-15-8 |
| Molecular Formula | C₁₃H₁₅ClN₂O₄ |
| Molecular Weight | 298.72 g/mol |
| SMILES Notation | CC(CN)(NC(=CC(=O)O)C(=O)O)c1ccccc1Cl |
| Physical State | Solid (predicted) |
| Color | White to off-white (predicted) |
This compound features several key structural elements: a chlorine-substituted phenyl ring, an amino group, and a fumaric acid moiety, which is a trans-butenedioic acid. The presence of these functional groups contributes to its chemical reactivity and potential biological properties .
Chemical Structure and Properties
Structural Analysis
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid contains several important functional groups that define its chemical behavior:
-
Fumaric acid moiety (trans-butenedioic acid) - contributes acidic properties and provides sites for conjugation reactions
-
Primary amino group - offers potential for nucleophilic reactions
-
Secondary amino group - serves as a linking unit between the fumaric acid and the substituted phenyl portion
-
2-Chlorophenyl group - provides hydrophobicity and potential for π-π interactions
-
Quaternary carbon center - creates a rigid structural scaffold
The compound features an interesting combination of hydrophilic (carboxylic acids, amino groups) and hydrophobic (aromatic ring) domains, giving it potential amphiphilic properties.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:
| Property | Predicted Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents |
| Melting Point | ~180-210°C (decomposition) |
| pKa Values | ~3.5-4.5 (carboxylic acids), ~9.5-10.5 (amino groups) |
| LogP | ~1.8-2.3 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
The fumaric acid portion of the molecule contributes significant acidity, while the amine functionalities introduce basic sites. This combination of acidic and basic groups creates a zwitterionic character under certain pH conditions .
Synthesis and Preparation Methods
Related Synthetic Approaches
Similar amino acid derivatives have been synthesized using approaches that might be applicable to our target compound:
-
Schiff base formation followed by reduction to create amino linkages
-
Michael addition to unsaturated carboxylic acids
-
Peptide coupling methodologies followed by functional group transformations
The synthesis of related compounds often employs protecting group strategies to control the reactivity of the various functional groups during the synthetic sequence .
| Structural Feature | Related Drug Classes | Potential Activity |
|---|---|---|
| Fumaric acid moiety | Fumaric acid esters (e.g., dimethyl fumarate) | Immunomodulatory, anti-inflammatory |
| 2-Chlorophenyl group | Various CNS-active compounds | Receptor interactions |
| Amino-substituted scaffolds | Amino acid derivatives | Enzyme inhibition |
Fumaric acid derivatives have been investigated for various therapeutic applications, including treatment of psoriasis, multiple sclerosis, and other inflammatory conditions. The presence of a 2-chlorophenyl group is common in compounds with affinity for various receptors in the central nervous system .
Analytical Methods and Characterization
Spectroscopic Characterization
Various spectroscopic techniques can be employed for the identification and characterization of 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key NMR signals:
-
¹H NMR:
-
Carboxylic acid protons: δ 12-13 ppm (broad)
-
Olefinic proton: δ 6.5-7.0 ppm
-
Aromatic protons: δ 7.2-7.6 ppm
-
Amino protons: δ 1.8-2.5 ppm (broad)
-
Methyl protons: δ 1.3-1.5 ppm
-
-
¹³C NMR:
-
Carboxylic carbon signals: δ 165-175 ppm
-
Olefinic carbons: δ 130-140 ppm
-
Aromatic carbons: δ 125-135 ppm
-
Quaternary carbon: δ 55-65 ppm
-
Methyl carbon: δ 20-25 ppm
-
Mass Spectrometry
Expected mass spectrometric features:
-
Molecular ion peak [M+H]⁺: m/z 299
-
Fragment ions may include loss of water (m/z 281), loss of carboxylic groups, and cleavage at the C-N bonds
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity analysis. Recommended conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
| Detection | UV at 220 nm and 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
Structure-Activity Relationships
Key Structural Features and Their Significance
The unique combination of functional groups in 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid contributes to its potential biological activity profile:
-
Fumaric acid moiety:
-
Provides hydrogen bond acceptors and donors
-
Creates potential for interaction with metabolic enzymes
-
May confer anti-inflammatory properties
-
-
2-Chlorophenyl substituent:
-
Increases lipophilicity
-
Creates potential for π-π stacking interactions with aromatic amino acid residues in proteins
-
The chlorine atom can form halogen bonds with protein targets
-
-
Amino functionalities:
-
Generate pH-dependent charge characteristics
-
Provide hydrogen bond donors
-
Create potential for ionic interactions
-
Comparison with Related Compounds
Several compounds with structural similarities have been investigated for various applications, particularly in medicinal chemistry and materials science:
| Compound Class | Structural Similarity | Known Activities |
|---|---|---|
| Amino acid derivatives with halogenated aromatic groups | Similar core structure | Enzyme inhibitors, receptor ligands |
| Fumaric acid derivatives | Contains fumaric acid moiety | Anti-inflammatory, immunomodulatory |
| 2-Chlorophenyl-containing compounds | Contains 2-chlorophenyl group | CNS activity, antimicrobial properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume